molecular formula C8H11BrN2 B184018 3-Bromo-4-(dimethylamino)aniline CAS No. 860444-64-0

3-Bromo-4-(dimethylamino)aniline

Cat. No.: B184018
CAS No.: 860444-64-0
M. Wt: 215.09 g/mol
InChI Key: FHBHPSOVOJJEJN-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)aniline (CAS 860444-64-0) is a halogenated aniline derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, incorporating both an electron-donating dimethylamino group and a bromine substituent, makes it a versatile building block for constructing complex molecules. This compound is particularly useful in cross-coupling reactions, such as Suzuki and Heck couplings, where the carbon-bromine bond serves as a reactive handle for forming new carbon-carbon bonds to create biaryl structures or extended conjugated systems relevant to material science. Researchers utilize this compound in the synthesis of various heterocyclic scaffolds, including indoles and benzimidazoles, which are core structures in many pharmaceuticals and agrochemicals. Furthermore, the electron-rich nature of the aniline, enhanced by the dimethylamino group, makes this compound an attractive precursor in the development of organic electronic materials. It can be incorporated into the design of organic semiconductors, dyes, and photoactive layers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The primary amine group also allows for further functionalization, enabling the fine-tuning of electronic properties and solubility for specific applications. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals. CAS Number: 860444-64-0 Purity: 98%

Properties

IUPAC Name

2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBHPSOVOJJEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474765
Record name 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860444-64-0
Record name 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(dimethylamino)aniline can be achieved through several methods. One common approach involves the bromination of 4-(dimethylamino)aniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanistic Studies
3-Bromo-4-(dimethylamino)aniline is primarily utilized in organic synthesis due to its ability to undergo electrophilic and nucleophilic reactions. The presence of the bromine atom allows for substitution reactions, while the dimethylamino group enhances electron density, making the compound more reactive towards electrophiles. This dual reactivity makes it a valuable intermediate in the synthesis of various organic compounds.

Synthesis Pathways
The compound can be synthesized through several methods, including:

  • Bromination of Anilines : Using brominating agents such as thionyl bromide under controlled conditions yields 4-bromo-N,N-dimethylaniline with high regioselectivity .
  • N-Oxide Intermediates : Treatment of N,N-dimethylaniline N-oxides with thionyl bromide can also produce this compound efficiently .

Pharmaceutical Applications

Potential Biological Activity
While specific biological activity data for this compound is limited, similar compounds often exhibit significant biological properties. The dimethylamino group can enhance biological activity through increased lipophilicity and improved receptor interactions. This positions this compound as a potential candidate for drug development, particularly in designing pharmaceuticals that target specific biological pathways.

Material Science

Fluorescent Probes
The compound's unique structure allows it to be used in fluorescence studies as a probe for photochemical reactions. It can undergo intramolecular charge transfer (ICT), making it suitable for applications in:

  • Photochemical Studies : The compound has been used to study the kinetics of fast reactions through techniques such as laser flash photolysis.
  • Material Development : Its properties are leveraged in synthesizing new materials with unique photophysical characteristics, aiding in advancements in optoelectronic devices.

Environmental Chemistry

Aquatic Contaminant Research
this compound has been investigated for its role in studying aquatic contaminants. Its ability to undergo photoinduced oxidation reactions makes it relevant for understanding the behavior of similar compounds in environmental settings. Research indicates that it can serve as a representative model for examining the degradation pathways of organic pollutants in aquatic environments.

Data Summary Table

Application AreaKey FeaturesMethods UsedResults/Outcomes
Organic SynthesisElectrophilic/nucleophilic reactivityBromination, N-Oxide treatmentEfficient pathways yielding high regioselectivity
PharmaceuticalPotential drug candidateInteraction studiesEnhanced biological activity expected due to structure
Material ScienceFluorescent probeLaser flash photolysis, material synthesisUnique photophysical properties developed
Environmental ChemistryAquatic contaminant modelingPhotoinduced oxidation studiesInsights into degradation pathways of pollutants

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on the specific target and pathway involved. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 3-Bromo-4-(dimethylamino)aniline with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₉H₁₃BrN₂ 229.12 Br (3), -N(CH₃)₂ (4) Organic synthesis intermediates
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline C₉H₁₀BrF₃N₂ 283.09 Br (4), -CF₃ (3), -N(CH₃)₂ Agrochemical intermediates
4-Bromo-3-methylaniline C₇H₈BrN 186.05 Br (4), -CH₃ (3) Precursor for dyes and pharmaceuticals
4-Bromo-N-[4-(dimethylamino)benzylidene]aniline C₁₅H₁₄BrN₃ 316.20 Schiff base with -N(CH₃)₂ and Br Nonlinear optical (NLO) materials

Key Differences and Functional Impacts

Substituent Effects on Reactivity: The dimethylamino group in this compound enhances electron density at the aromatic ring, facilitating electrophilic substitution reactions. In contrast, the trifluoromethyl (-CF₃) group in 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is electron-withdrawing, reducing ring reactivity . Methyl (-CH₃) substituents (e.g., in 4-Bromo-3-methylaniline) provide steric hindrance but minimal electronic effects compared to dimethylamino or CF₃ groups .

Applications: Schiff Base Derivatives: 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline forms conjugated systems with dihedral angles between aromatic rings (4.5° and 34.1°), enabling applications in NLO materials and liquid crystals . Agrochemicals: The CF₃-substituted analogue is used in pesticide synthesis due to its stability and lipophilicity .

Physical Properties: Melting Points: 4-Bromo-3-methylaniline melts at 81°C , while 3-Bromo-4-methylaniline (CAS: 7745-91-7) has a lower mp (27–30°C) due to reduced symmetry .

Biological Activity

3-Bromo-4-(dimethylamino)aniline (C8H11BrN2) is a halogenated aniline derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo substituent at the 3-position and a dimethylamino group at the 4-position of the aniline ring. Its molecular structure can be represented as follows:

C8H11BrN2\text{C}_8\text{H}_{11}\text{BrN}_2

Physical Properties

  • Molecular Weight : 215.09 g/mol
  • Melting Point : Not extensively documented but typically falls within the range for similar compounds.
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its derivatives, including 3-bromo-4-dimethylamino-1,8-naphthalimides, showing efficacy against various bacterial strains through photodynamic therapy (PDT). The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to bacterial cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by interfering with key signaling pathways. For instance, it has been shown to affect the AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : It can modulate signaling pathways, particularly those related to cell growth and apoptosis.
  • Reactive Oxygen Species Generation : In photodynamic applications, it generates ROS that damage cellular components, leading to microbial or cancer cell death.

Study on Antimicrobial Efficacy

A study published in ACS Publications explored the synthesis and characterization of 3-bromo derivatives for their antibacterial properties. The results indicated that these compounds could effectively inhibit bacterial growth, particularly against resistant strains .

CompoundActivityTarget Organisms
This compoundModerateE. coli, S. aureus
3-Bromo-4-dimethylamino-1,8-naphthalimideHighMRSA, P. aeruginosa

Anticancer Properties

In another significant study, the anticancer potential of this compound was evaluated against various cancer cell lines. The findings revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)5.210
HeLa (Cervical Cancer)6.88
Normal Fibroblasts>50-

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4-(dimethylamino)aniline, and how can regioselectivity challenges be addressed?

Methodological Answer:
The synthesis typically involves bromination of 4-(dimethylamino)aniline or dimethylamination of 3-bromoaniline derivatives. To ensure regioselectivity in bromination, use directing groups or meta-directing conditions (e.g., Lewis acids like FeBr₃). For dimethylamination, employ reductive alkylation with formaldehyde under controlled pH (pH 4–6) to avoid over-alkylation. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity using GC-MS (>98% purity) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; aromatic protons split by bromine’s deshielding effect).
  • GC-MS/HPLC : Quantify purity and detect by-products (e.g., di-brominated isomers).
  • Melting Point Analysis : Compare with literature values (e.g., 27–30°C for related 3-Bromo-4-methylaniline ).
    Cross-validate with elemental analysis (C, H, N, Br) to confirm stoichiometry .

Advanced: How does the dimethylamino group influence electronic properties and reactivity in electrophilic substitution reactions?

Methodological Answer:
The dimethylamino group is a strong electron donor (+M effect), activating the aromatic ring toward electrophilic attack. However, steric hindrance from the dimethyl group and bromine’s meta-directing effect can shift reactivity. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimental validation via nitration or sulfonation reactions shows preferential substitution at the para position relative to bromine. Kinetic studies under varying temperatures (20–80°C) reveal activation energies (~50 kJ/mol) comparable to N-benzylideneaniline derivatives .

Advanced: What strategies resolve contradictions in crystallographic data for Schiff base derivatives of this compound?

Methodological Answer:
For ambiguous X-ray diffraction data (e.g., twinning or disorder), use SHELXL for refinement with restraints on bond lengths/angles. Employ the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Compare with analogous structures (e.g., 4-bromo-4’-chloro benzylidene aniline ) to validate packing motifs. High-resolution data (d-spacing <0.8 Å) improves reliability indices (R1 <5%) .

Advanced: How can this compound be utilized in nonlinear optical (NLO) materials?

Methodological Answer:
The compound’s electron-rich dimethylamino group and electron-withdrawing bromine make it a candidate for push-pull NLO systems. Synthesize Schiff bases (e.g., with aldehydes) to extend π-conjugation. Characterize hyperpolarizability (β) via Kurtz-Perry powder tests or EFISH measurements. Single-crystal XRD data (e.g., space group P2₁/c) reveal molecular alignment critical for second-harmonic generation (SHG) efficiency .

Basic: What are common by-products in the synthesis of this compound, and how are they mitigated?

Methodological Answer:
Major by-products include:

  • Di-brominated isomers : Minimize by controlling bromine stoichiometry (1.1 eq.) and reaction time (<2 hrs).
  • N-Oxides : Avoid oxidative conditions; use inert atmospheres (N₂/Ar).
    Purify via column chromatography (silica gel, eluent: CH₂Cl₂:MeOH 95:5) or recrystallization in ethanol/water .

Advanced: What mechanistic insights explain the thermal stability of this compound in high-temperature reactions?

Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. The dimethylamino group stabilizes via resonance, delaying degradation. Compare with analogs (e.g., 4-(trifluoromethoxy)aniline ) to assess substituent effects. Kinetic studies under isothermal conditions (150–180°C) fit a first-order model (k = 1.2×10⁻³ s⁻¹), with activation parameters (ΔH‡ = 85 kJ/mol) derived from Arrhenius plots .

Basic: How is the purity of this compound validated for biological studies?

Methodological Answer:
Use HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) to detect trace impurities (<0.5%). Confirm absence of genotoxic amines (e.g., aniline derivatives) via Ames test preliminaries. For isotopic labeling (e.g., ¹⁵N-DMA), employ LC-MS with selected ion monitoring (SIM) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-(dimethylamino)aniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(dimethylamino)aniline

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